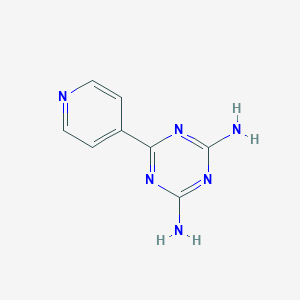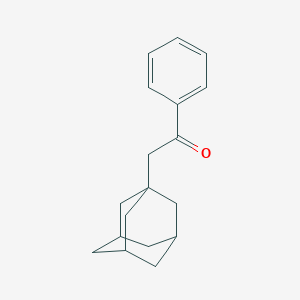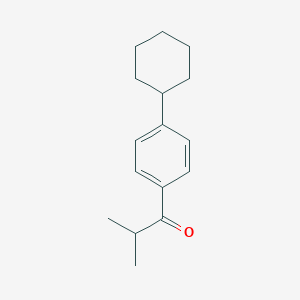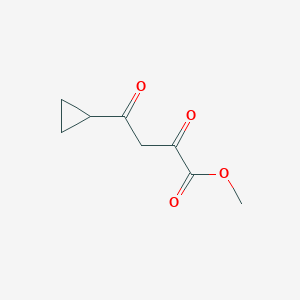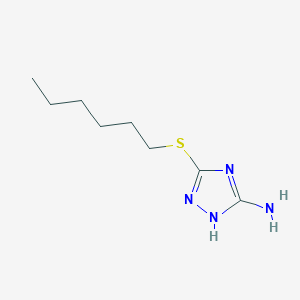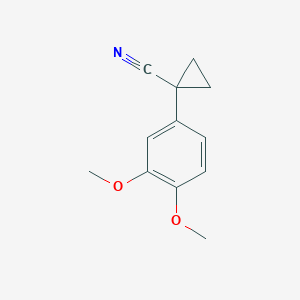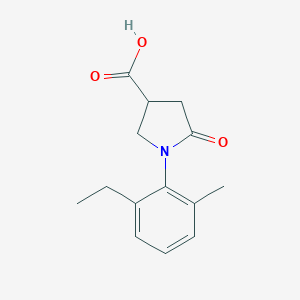
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Metolachlor OA” seems to be similar to the one you’re asking about . It is a monocarboxylic acid that is oxoacetic acid substituted by a (2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)amino group at position 2 . It is an aromatic amide, an ether, and a monocarboxylic acid .
Molecular Structure Analysis
The molecular structure of a similar compound, “Metolachlor OA”, has been analyzed . It has a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol . The structure of another similar compound, ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was optimized using DFT techniques .
Chemical Reactions Analysis
There are reports of enzyme-catalyzed reactions involving similar compounds . For example, a study reported the use of Cross-Linked Enzyme Aggregates (CLEAs) of Pseudomonas sp. lipase as a biocatalyst for the enantioselective resolution of (S)-N-(2-ethyl-6-methylphenyl) alanine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethanesulfonic acid”, have been analyzed . It has a molecular formula of C11H15NO4S, an average mass of 257.306 Da, and a monoisotopic mass of 257.072174 Da .
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are crucial in the biorenewable chemicals sector, serving as precursors for various industrial chemicals. Research on carboxylic acids, like hexanoic, octanoic, decanoic, and lauric acids, has demonstrated their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage the cell membrane and decrease microbial internal pH, affecting microbial resilience and industrial performance. Strategies to enhance microbial tolerance include modifying cell membrane properties and employing appropriate exporters (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Recovery via Liquid-Liquid Extraction (LLX)
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is significant for producing bio-based plastics. Recent solvent developments for LLX of carboxylic acids include ionic liquids, amines, and organophosphorous extractants. These advancements aim at enhancing the economic feasibility and efficiency of carboxylic acid recovery processes, which is critical for sustainable and cost-effective production (Sprakel & Schuur, 2019).
Antioxidant Activity of Carboxylic Acid Derivatives
Carboxylic acid derivatives, such as cinnamic acid and its analogues, have been explored for their potential anticancer activities. These compounds, through various chemical modifications, have shown significant promise in medicinal research as antitumor agents. The versatility of the carboxylic acid functionality allows for the synthesis of a wide range of derivatives with potential therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biomass-Derived Carboxylic Acids for Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, demonstrates the potential of carboxylic acids in drug synthesis and medical applications. It serves as a versatile precursor for synthesizing a variety of value-added chemicals. Levulinic acid's dual functionality offers flexibility in drug synthesis, highlighting its role in reducing drug synthesis costs and supporting cleaner reaction processes (Zhang et al., 2021).
特性
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-4-5-9(2)13(10)15-8-11(14(17)18)7-12(15)16/h4-6,11H,3,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGRWXDUVMFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404019 |
Source


|
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-54-4 |
Source


|
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

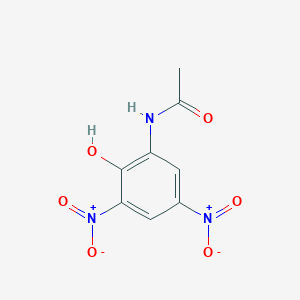
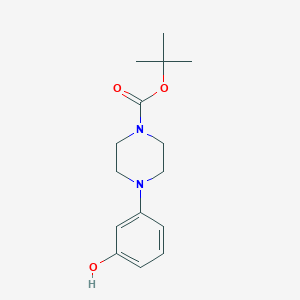
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)
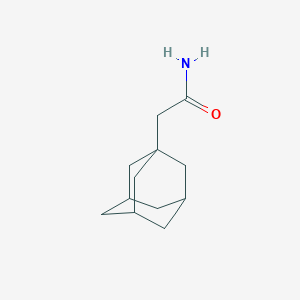
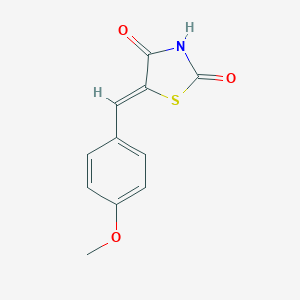
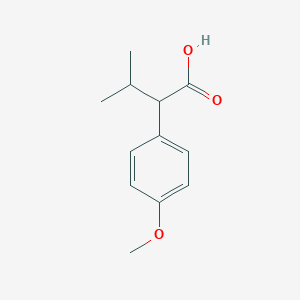
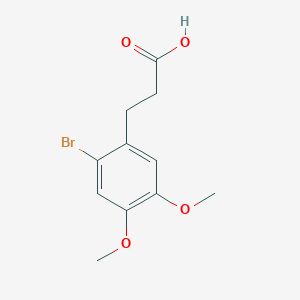
![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)
